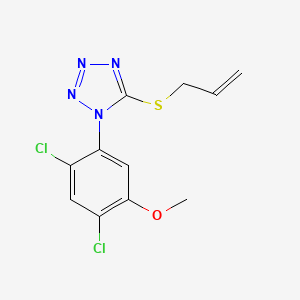

(5-Chloro-2-prop-2-ynyloxyphenyl)(hydroxyimino)methane

Übersicht

Beschreibung

This would involve identifying the compound’s chemical formula, its structure, and its functional groups. The compound’s IUPAC name can also provide information about its structure .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It would typically involve identifying the starting materials, the reaction conditions, and the steps involved in the synthesis .Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis

This involves studying the compound’s reactivity. It would include identifying what types of chemical reactions the compound undergoes, and under what conditions .Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Complex Formation

- Synthesis and Characterization of Tridentate Iminooxime Ligands and Their Co(III) Complexes : Research by Mutlu and Irez (2008) involved the synthesis of hydroxyimino compounds including (hydroxyimino)(2-phenyl(1,2,3,4-tetrahydroquinazolin-2-yl))methane (H2L1) through condensation processes. These compounds were used to prepare complexes with Co3+ and characterized using various analytical methods. This study contributes to the understanding of the synthesis and properties of iminooxime-based compounds and their metal complexes, which can be relevant to the study of (5-Chloro-2-prop-2-ynyloxyphenyl)(hydroxyimino)methane (Mutlu & Irez, 2008).

Polymer Chemistry

- Negative-type Soluble Photosensitive Polyimides : A study by Rames-Langlade et al. (1997) explored the synthesis and characterization of photosensitive polyimides, involving reactions similar to those that could be used with this compound. The study highlights how certain chemical reactions and the introduction of specific groups (like methacryloyl) can create polymers with unique properties, relevant to the understanding of the chemical behavior and applications of related compounds (Rames-Langlade et al., 1997).

Dye and Pigment Synthesis

- Bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes as Precursor for Three State Indicator : Research by Sarma and Baruah (2004) involved synthesizing bis-hydroxyphenyl aryl methanes, which, like this compound, belong to a class of compounds used in dye and pigment synthesis. Their study showcases the utility of such compounds in creating materials that exhibit different colored states under varying conditions, indicating potential applications in indicator and sensor technologies (Sarma & Baruah, 2004).

Atmospheric Chemistry and Environmental Studies

- Renewed Growth of Atmospheric Methane : Research by Rigby et al. (2008) and Elshorbany et al. (2016, 2015) provides insight into atmospheric methane dynamics, which is relevant to understanding the environmental impact and behavior of methane derivatives like this compound. These studies highlight the importance of tracking and understanding methane and its derivatives in atmospheric chemistry and climate change research (Rigby et al., 2008); (Elshorbany et al., 2016); (Elshorbany et al., 2015).

Ecotoxicity and Biodegradation Studies

- Determining the Ecological Impacts of Organic Contaminants in Biosolids : Holzem et al. (2014) developed a high-throughput assay to evaluate the ecotoxicity of organic contaminants, including bis-(5-chloro-2-hydroxyphenyl)methane. Their methodology and findings are important for assessing the environmental impact and biodegradation of related compounds, such as this compound. This approach could be used to understand the ecological implications of introducing such chemicals into the environment (Holzem et al., 2014).

Chemical Synthesis and Catalysis

- Green Synthesis of Substituted Methane Derivatives : Karami et al. (2013) described an efficient and environmentally friendly synthesis of substituted methane derivatives, which can be related to the synthesis of this compound. Their use of ZnO nanoparticles as a catalyst underlines the potential for innovative approaches in the synthesis of complex organic compounds, emphasizing the significance of sustainable and green chemistry practices (Karami et al., 2013).

Methane Activation and Utilization

- Catalytic Conversion of Methane to More Useful Chemicals and Fuels : Lunsford's (2000) research discussed various strategies for converting methane into valuable chemicals and fuels. This is relevant to derivatives of methane like this compound, as it provides insights into the broader context of methane utilization and the potential applications of its derivatives in industrial and energy-related sectors (Lunsford, 2000).

Biochemical and Medicinal Research

- Heteroscorpionate-based Heteroleptic Copper(II) Complexes : Jayakumar et al. (2017) explored the synthesis and characterization of heteroleptic copper(II) complexes with heteroscorpionate ligands, including those related to this compound. Their work, focusing on the antioxidant and cytotoxicity activities of these complexes, provides valuable insights into potential biomedical applications, illustrating how similar compounds can be used in therapeutic and diagnostic contexts (Jayakumar et al., 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

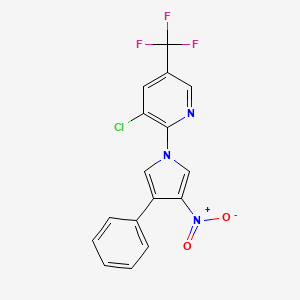

(NE)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-2-5-14-10-4-3-9(11)6-8(10)7-12-13/h1,3-4,6-7,13H,5H2/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSACDVOGXGWEO-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)Cl)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC1=C(C=C(C=C1)Cl)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3036925.png)

![2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B3036926.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dimorpholino-1,3-propanedione](/img/structure/B3036928.png)

![2-[cyano(1H-1,2,4-triazol-1-yl)methyl]benzenecarbonitrile](/img/structure/B3036929.png)

![4-[(4-chlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B3036930.png)

![4-[(2,4-dichlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B3036931.png)

![Allyl 6-[4-(2-fluorophenyl)piperazino]nicotinate](/img/structure/B3036933.png)

![4-[(2,6-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole](/img/structure/B3036941.png)

![4-[(2,4-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole](/img/structure/B3036942.png)

![2-[1-[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]ethylidene]propanedinitrile](/img/structure/B3036946.png)